3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone
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Overview
Description
3-Azabicyclo[310]hexan-3-yl(2-iodophenyl)methanone is a complex organic compound featuring a bicyclic structure with an azabicyclo[310]hexane core and an iodophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction is conducted under mild conditions and provides high yields and diastereoselectivities . Another approach involves the annulation of a cyclopropane ring to a pyrrole ring, often using maleimides as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium catalysts and other transition metals in cyclopropanation reactions is a common practice in industrial organic synthesis due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is used in the design of biologically active molecules, including potential drug candidates for treating neurological disorders and infections.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It is used in studying enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[3.1.0]hexane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The iodophenyl group enhances its binding affinity and specificity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A simpler analog without the iodophenyl group, used in similar applications but with different binding properties.
2-Iodophenylmethanone: Lacks the bicyclic structure, used in different contexts due to its simpler structure.
Uniqueness
3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone is unique due to the combination of the azabicyclo[3.1.0]hexane core and the iodophenyl group, which provides a balance of structural rigidity and functional versatility. This makes it particularly valuable in medicinal chemistry for designing compounds with high specificity and potency .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(2-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c13-11-4-2-1-3-10(11)12(15)14-6-8-5-9(8)7-14/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYRRYHPUIGDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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